
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% (5-DMSMP) is an organic compound that has been studied for its potential applications in scientific research. It is a highly pure compound that is widely used in laboratory experiments, and has been found to have a range of biochemical and physiological effects.
Scientific Research Applications
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in a wide range of scientific research applications, including the study of enzyme inhibition, protein folding, and drug-receptor interactions. It has also been used in the synthesis of other organic compounds, such as pyridines and quinolines. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% has been used in the synthesis of new drugs and drug analogs.
Mechanism of Action
The mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not yet fully understood. However, it is believed that the compound can interact with certain enzymes and proteins, resulting in inhibition or altered folding of the proteins. Additionally, it is believed that 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can interact with drug receptors, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% are not yet fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins, which can lead to changes in the biochemical pathways of cells. Additionally, it has been found to interact with certain drug receptors, leading to changes in their activity.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is relatively easy to synthesize, making it an ideal compound for use in scientific research. However, the mechanism of action of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% is not yet fully understood, so its effects may not be fully predictable.
Future Directions
There are a number of potential future directions for research on 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%. These include further investigation into its mechanism of action, as well as exploring its potential applications in drug design and development. Additionally, further research could be done on the biochemical and physiological effects of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%, as well as its potential toxicity. Finally, further research could be done on the synthesis of 5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95%, in order to optimize the process and increase the purity of the final product.
Synthesis Methods
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol, 95% can be synthesized via a two-step method. First, 3-N,N-dimethylsulfamoylphenol is reacted with 2-methoxyphenol in aqueous acetic acid. The reaction is carried out at a temperature of 80-90°C for two hours. The resulting product is then purified by column chromatography and recrystallized from ethanol. The purity of the final product can be up to 95%.
properties
IUPAC Name |
3-(3-hydroxy-4-methoxyphenyl)-N,N-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-16(2)21(18,19)13-6-4-5-11(9-13)12-7-8-15(20-3)14(17)10-12/h4-10,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQROCHNDKNEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-N,N-Dimethylsulfamoylphenyl)-2-methoxyphenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

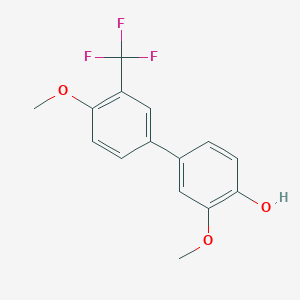
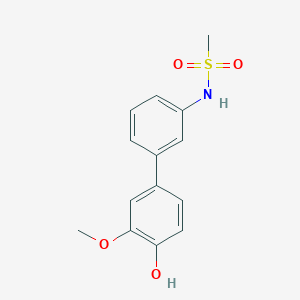


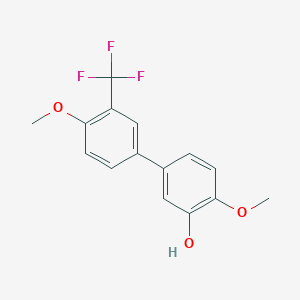
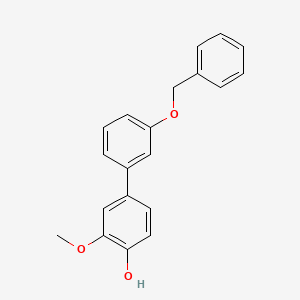
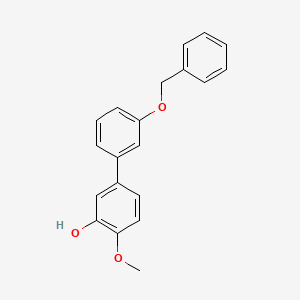
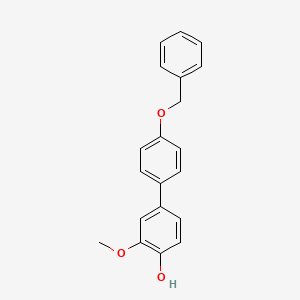

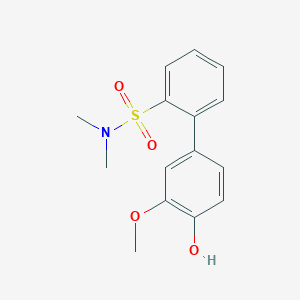

![2-Methoxy-4-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6380496.png)

![2-Methoxy-4-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6380501.png)